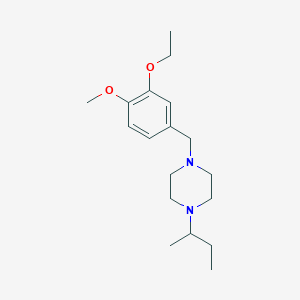
1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE typically involves the reaction of a piperazine derivative with appropriate alkylating agents. The reaction conditions may include:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor interactions and signaling pathways.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include:
Binding to receptors: Modulating receptor activity to produce a physiological response.
Enzyme inhibition: Inhibiting specific enzymes to alter metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(SEC-BUTYL)-4-(3-METHOXYBENZYL)PIPERAZINE: Lacks the ethoxy group, which may affect its pharmacological properties.
1-(SEC-BUTYL)-4-(4-METHOXYBENZYL)PIPERAZINE: Different substitution pattern on the benzyl group.
Uniqueness
1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-butan-2-yl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-5-15(3)20-11-9-19(10-12-20)14-16-7-8-17(21-4)18(13-16)22-6-2/h7-8,13,15H,5-6,9-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIFCFNAYHNVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5209327.png)
![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)
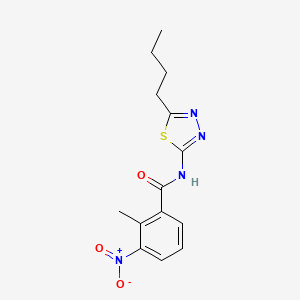

![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide](/img/structure/B5209350.png)
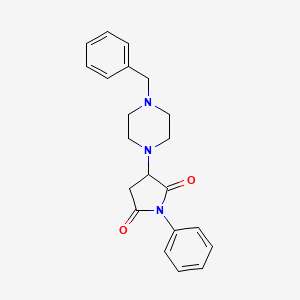
![(5Z)-3-benzyl-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
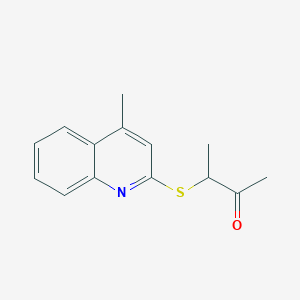

![(5E)-5-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5209388.png)
![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)
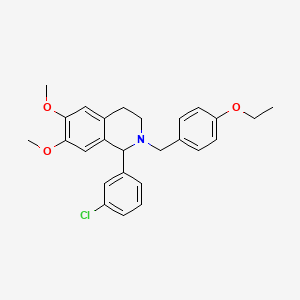
![N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide;hydrobromide](/img/structure/B5209404.png)
![2-methyl-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(4-morpholinyl)-1-propanamine](/img/structure/B5209413.png)
